molecular formula C12H18N2O2 B177161 tert-Butyl (4-(methylamino)phenyl)carbamate CAS No. 113283-94-6

tert-Butyl (4-(methylamino)phenyl)carbamate

Cat. No. B177161
M. Wt: 222.28 g/mol
InChI Key: UEMBJWFXLNFZPE-UHFFFAOYSA-N
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Description

“tert-Butyl (4-(methylamino)phenyl)carbamate” is a chemical compound that has been used in various chemical reactions . It is a derivative of carbamate and has a molecular weight of 222.29 .


Synthesis Analysis

This compound has been used in palladium-catalyzed synthesis of N-Boc-protected anilines . It has also been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .


Molecular Structure Analysis

The molecular formula of “tert-Butyl (4-(methylamino)phenyl)carbamate” is C12H18N2O2 . The InChI code is 1S/C12H18N2O2/c1-12(2,3)16-11(15)14-10-7-5-9(13-4)6-8-10/h5-8,13H,1-4H3,(H,14,15) .


Chemical Reactions Analysis

The compound has been involved in palladium-catalyzed cross-coupling reactions with various aryl (Het) halides with Cs2CO3 as base in 1,4-dioxane (solvent) .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a flash point of 163.3°C and a boiling point of 346.5±25.0°C at 760 mmHg .

Scientific Research Applications

  • Organic Photovoltaic Materials

    • Field : Organic Chemistry
    • Application : New donor building blocks, i.e., triarylamino derivatives, are of great interest for the production of organic photovoltaic materials .
    • Method : The compound was obtained by Suzuki cross-coupling reaction of tert-butyl bis (4-bromophenyl)carbamate and (4-(hexyloxy)phenyl)boronic acid in the presence of tetrakis (triphenylphosphine)palladium (0) .
    • Results : The structure of newly synthesized compounds was established by means of elemental analysis, high resolution mass-spectrometry, 1 H, 13 C-NMR, IR and UV spectroscopy and mass-spectrometry .
  • Synthesis of N-Boc-Protected Anilines

    • Field : Organic Chemistry
    • Application : Tert-butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines .
    • Method : The specific experimental procedures and technical details are not provided in the sources .
    • Results : The outcomes of these procedures are not specified in the sources .
  • Synthesis of Tetrasubstituted Pyrroles
    • Field : Organic Chemistry
    • Application : Tert-butyl carbamate is used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .
    • Method : The specific experimental procedures and technical details are not provided in the source .
    • Results : The outcomes of these procedures are not specified in the source .

Safety And Hazards

The compound is harmful if swallowed and can cause serious eye damage and severe skin burns . It is recommended to wear eye protection/face protection when handling this compound .

properties

IUPAC Name

tert-butyl N-[4-(methylamino)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-10-7-5-9(13-4)6-8-10/h5-8,13H,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEMBJWFXLNFZPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60551285
Record name tert-Butyl [4-(methylamino)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60551285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (4-(methylamino)phenyl)carbamate

CAS RN

113283-94-6
Record name tert-Butyl [4-(methylamino)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60551285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-[4-(methylamino)phenyl]carbamate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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